D-3263 hydrochloride

Prostate Cancer Xenograft Model In Vivo Efficacy

D-3263 hydrochloride is the only TRPM8 agonist to have completed Phase 1 clinical evaluation in advanced solid tumors (NCT00839631). Its enteric-coated oral formulation achieves systemic exposure—unlike menthol, icilin, or WS-12. Validated in LuCaP 35 prostate cancer xenografts (40.4% tumor growth inhibition) and synergistic with enzalutamide/docetaxel in CRPC models, this compound is non-interchangeable with generic TRPM8 agonists. Essential for translational oncology, chemosensitization, and BPH research.

Molecular Formula C21H32ClN3O3
Molecular Weight 409.9 g/mol
CAS No. 1008763-54-9
Cat. No. B1139295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-3263 hydrochloride
CAS1008763-54-9
Molecular FormulaC21H32ClN3O3
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl
InChIInChI=1S/C21H31N3O3.ClH/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;1H/t14-,16+,17-;/m1./s1
InChIKeyDYMRNRVXSXCQHZ-UANXYBPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-3263 Hydrochloride: A Clinically Evaluated, Orally Bioavailable TRPM8 Agonist for Precision Oncology Procurement


D-3263 hydrochloride (CAS 1008763-54-9) is a synthetic small-molecule agonist of the transient receptor potential melastatin 8 (TRPM8) cation channel, formulated as an enteric-coated capsule for oral administration [1]. Developed by Dendreon Corporation, D-3263 is distinguished as the only TRPM8 agonist to have completed Phase 1 clinical evaluation in advanced solid tumors, advancing beyond the preclinical stage that characterizes its analog counterparts [2]. The compound's mechanism of action involves selective activation of TRPM8, leading to calcium and sodium influx, disruption of ionic homeostasis, and subsequent induction of apoptosis specifically in TRPM8-expressing tumor cells [3].

Why D-3263 Hydrochloride Cannot Be Interchanged with Other TRPM8 Agonists in Oncology Applications


Generic substitution among TRPM8 agonists is precluded by fundamental differences in clinical development status, oral bioavailability engineering, and validated therapeutic context. While menthol, icilin, and WS-12 serve as widely used TRPM8 agonists for basic research, none possess an enteric-coated oral formulation engineered to achieve systemic exposure in human subjects with advanced solid tumors [1]. D-3263 remains the sole TRPM8 agonist with a completed Phase 1 clinical trial evaluating safety and pharmacokinetics in a cancer patient population [2]. Furthermore, D-3263's specific therapeutic indications—namely, the reduction of androgen-induced benign prostatic hyperplasia and the enhancement of standard-of-care chemotherapy efficacy in castration-resistant prostate cancer models—are not established for other TRPM8 agonists [3]. These distinctions render D-3263 non-interchangeable with analog compounds for procurement in translational oncology research, drug repurposing studies, or clinical trial material sourcing.

D-3263 Hydrochloride: Direct Comparative Evidence for Differentiated Procurement Decisions


D-3263 Inhibits Human Prostate Cancer Xenograft Tumor Growth with Quantified Reduction Relative to Vehicle Control

In a human prostate cancer xenograft model utilizing the LuCaP 35 cell line, oral administration of D-3263 resulted in a statistically significant reduction in mean tumor volume compared to vehicle control [1]. The observed inhibition represents a 40.4% decrease in tumor burden, demonstrating D-3263's capacity to impede tumor growth in a TRPM8-expressing cancer model in vivo.

Prostate Cancer Xenograft Model In Vivo Efficacy

D-3263 Enhances Chemotherapy Efficacy in Castration-Resistant Prostate Cancer Cell Lines: Quantified Synergy Data

In TRAMP-C1 and TRAMP-C2 mouse castration-resistant prostate cancer cell lines, the combination of D-3263 with standard-of-care agents enzalutamide or docetaxel resulted in substantially enhanced pro-apoptotic activity compared to either agent administered alone [1]. This synergy positions D-3263 as a potential chemosensitizer, a property that distinguishes it from TRPM8 antagonists (e.g., AMTB, capsazepine) which have not been evaluated in this specific therapeutic context.

Castration-Resistant Prostate Cancer Combination Therapy Chemosensitization

D-3263 Reduces Dihydrotestosterone (DHT) Levels: A Mechanistic Differentiation from 5α-Reductase Inhibitors

In a testosterone propionate-induced benign prostatic hyperplasia (BPH) rat model, D-3263 treatment reduced plasma dihydrotestosterone (DHT) concentrations [1]. Notably, D-3263 is not a 5α-reductase inhibitor; therefore, its DHT-lowering effect occurs via a distinct mechanism from finasteride, enabling an additive therapeutic effect when the two agents are combined. The highest dose of D-3263 combined with finasteride resulted in lower prostate weights than either agent administered alone .

Benign Prostatic Hyperplasia Androgen Metabolism DHT Reduction

D-3263 Synergizes with Sub-Lethal Chemotherapy Doses Across Multiple Cancer Types

In a study evaluating the combination of D-3263 with standard-of-care chemotherapy, sub-lethal dosages of chemotherapeutics combined with D-3263 produced a synergistic lethal effect in cancer cell lines representing lung, breast, colorectal, and prostate cancer [1]. Specifically, in patient-derived colorectal cancer organoids, administration of D-3263 increased the cytotoxicity of 5-FU/Oxaliplatin, with the magnitude of the effect directly dependent on the level of TRPM8 expression in the organoids .

Colorectal Cancer Chemosensitization Patient-Derived Organoids

D-3263 Enteric-Coated Formulation Enables Oral Bioavailability: A Key Pharmaceutical Differentiation

D-3263 hydrochloride is formulated as an enteric-coated capsule to enable oral bioavailability [1]. This pharmaceutical engineering distinguishes D-3263 from many research-grade TRPM8 agonists (e.g., WS-12, icilin, menthol) that lack an optimized oral formulation suitable for systemic administration in vivo. The Phase 1 clinical trial (NCT00839631) was specifically designed to evaluate the safety and pharmacokinetics of this enteric-coated formulation in human subjects with advanced solid tumors .

Oral Bioavailability Enteric-Coated Pharmaceutical Development

Optimal Research and Procurement Applications for D-3263 Hydrochloride Based on Validated Evidence


In Vivo Xenograft Studies of TRPM8-Expressing Prostate Cancer

Procurement of D-3263 is indicated for researchers conducting in vivo efficacy studies in human prostate cancer xenograft models. The compound's demonstrated ability to inhibit tumor growth by 40.4% in the LuCaP 35 model provides a validated positive control for TRPM8-targeted therapy experiments [1].

Combination Therapy Research in Castration-Resistant Prostate Cancer (CRPC)

D-3263 is an essential tool compound for preclinical research exploring novel combination regimens for CRPC. Its validated capacity to enhance the pro-apoptotic activity of standard-of-care agents enzalutamide and docetaxel in TRAMP-C1/C2 cell lines supports its use in studies aimed at identifying synergistic drug combinations for this difficult-to-treat disease stage [2].

Chemosensitization Studies Across TRPM8-High Solid Tumors

For researchers investigating strategies to overcome chemotherapy resistance in lung, breast, colorectal, and prostate cancers, D-3263 is a critical reagent. Its demonstrated synergistic lethal effect when combined with sub-lethal chemotherapy doses in cancer cell lines and its ability to increase 5-FU/Oxaliplatin cytotoxicity in patient-derived colorectal cancer organoids make it a valuable tool for chemosensitization studies [3].

Investigational Studies of Androgen-Independent Modulation of DHT in BPH

D-3263 is a suitable compound for research into non-5α-reductase mechanisms of DHT reduction in benign prostatic hyperplasia. Its distinct mode of action, additive effect with finasteride, and validation in an animal model of BPH provide a strong scientific rationale for its use in studies exploring novel therapeutic approaches for prostate enlargement [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-3263 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.